molecular formula C10H10N2O2 B1485002 Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate CAS No. 2097990-42-4

Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Cat. No. B1485002
CAS RN: 2097990-42-4
M. Wt: 190.2 g/mol
InChI Key: OHEUJVRLRBYHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (EMPP) is a synthetic compound recently developed for use in scientific research. It is a derivative of pyridazinone, a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. EMPP has been used in a variety of scientific applications, including organic synthesis, cell culture studies, and drug delivery.

Scientific Research Applications

C11H11NO2 C_{11}H_{11}NO_2 C11​H11​NO2​

, has several unique applications in various fields of research.

Synthesis of Heterocyclic Compounds

Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a key intermediate in the synthesis of heterocyclic compounds. These structures are foundational in medicinal chemistry due to their presence in many pharmaceutical agents .

Anticancer Research

This compound has been utilized in the synthesis of molecules with potential anticancer activity. Specifically, it has been involved in the development of compounds targeting gastric cancer cell lines .

Organic Synthesis Research

In organic synthesis, this ester serves as a building block for the construction of complex organic molecules. Its reactive alkyne group allows for various chemical transformations, making it a versatile reagent .

properties

IUPAC Name

ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)7-6-9-5-4-8(2)11-12-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEUJVRLRBYHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=NN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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